3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole
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Overview
Description
3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of a piperazine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole typically involves multiple steps:
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Formation of the Piperazine Derivative: : The piperazine ring is often synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
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Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with the piperazine derivative under basic conditions .
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as α-haloketones and amides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Biological Research: It may be used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylsulfonyl)piperazin-1-yl derivatives: These compounds share the piperazine and sulfonyl moieties but differ in the other substituents.
Oxazole derivatives: Compounds with the oxazole ring but different substituents on the ring.
Uniqueness
3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole is unique due to the combination of the piperazine ring, sulfonyl group, and oxazole ring. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c15-18(16,11-1-2-11)14-6-4-13(5-7-14)9-10-3-8-17-12-10/h3,8,11H,1-2,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOYWSLGEWWJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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